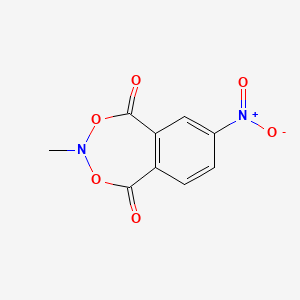
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione typically involves the nitration of a benzodiazepine precursor. One common method is the nitration of methyl benzoate followed by cyclization to form the benzodioxazepine ring . The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of benzodiazepines by optimizing reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying the properties of benzodiazepines
Mechanism of Action
The mechanism of action of 3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Nitrazepam: Known for its hypnotic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione is unique due to its specific nitro and methyl substitutions, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships within the benzodiazepine class .
Properties
Molecular Formula |
C9H6N2O6 |
|---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
3-methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione |
InChI |
InChI=1S/C9H6N2O6/c1-10-16-8(12)6-3-2-5(11(14)15)4-7(6)9(13)17-10/h2-4H,1H3 |
InChI Key |
JIPHWRAKAZWOEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















